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Compound of Interest

Compound Name: Frubiase

Cat. No.: B14633507

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of the performance-enhancing claims associated with
"Frubiase,” a commercially available dietary supplement. As no direct clinical trials on the
"Frubiase" formulation were found in the public domain, this analysis is based on the scientific
evidence for its individual active ingredients. We will objectively compare the purported benefits
of these components with established ergogenic aids, supported by experimental data and
detailed methodologies.

Executive Summary

"Frubiase Sport" is marketed as a supplement that supports muscle function, energy
metabolism, and electrolyte balance, and reduces fatigue. Its formulation primarily consists of a
blend of minerals (magnesium, calcium, potassium, iron, zinc) and vitamins (B-complex, C, D,
E), with some product variations including Palatinose™, a slow-release carbohydrate.

While the individual ingredients in Frubiase play recognized roles in physiological processes
relevant to athletic performance, the lack of direct scientific evidence on the specific "Frubiase"
formulation makes it difficult to validate the synergistic efficacy and performance-enhancing
claims of the product as a whole. This guide will, therefore, dissect the available evidence for
each key ingredient and contrast it with well-researched, standalone performance enhancers.

Data Presentation: Quantitative Comparison
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The following tables summarize the quantitative data on the efficacy of Frubiase's key
ingredients and established performance-enhancing alternatives.

Table 1: Comparison of Ingredients and Alternatives on Performance Metrics
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Ingredient/Alte
rnative

Primary
Claimed
Benefit

Typical
Dosage
Protocol

Key
Performance
Outcome

Supporting
Evidence
Level

Frubiase

Ingredients

Magnesium

Muscle function,

reduced cramps

200-400 mg/day

Mixed results on
strength and
endurance; may
reduce muscle
soreness.[1][2][3]

[4105161[7]

Moderate

B-Complex
Vitamins

Energy
metabolism

Varies by specific

vitamin

Essential for
energy
production, but
supplementation
in non-deficient
athletes shows
little direct
performance

enhancement.[8]

Low for direct

ergogenic effect

Iron

Oxygen
transport,

reduced fatigue

Varies based on
deficiency; ~100
mg/day for

deficient female

athletes

Improved
endurance
performance in
iron-deficient
individuals.[6][9]
[10][11][12] No
benefit in iron-
sufficient
athletes.[13][14]

High (for
deficient

individuals)

Zinc

Protein
synthesis,

immune function

30-60 mg/day

Limited evidence
for direct
performance
enhancement.
[13][14][15][16]
[17][18] May

Low for direct

ergogenic effect
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support recovery
and immune
function.[15]

May reduce
markers of

muscle damage

o Vitamin C: 250- and oxidative
Antioxidant, Moderate for
o 1000 mg/day; stress.[4][7][19]
Vitamins C & E reduced muscle o ) recovery, Low for
Vitamin E: 235- [20][21] Evidence
damage performance
400 IU/day for performance

improvement is
inconsistent.[21]
[22]

Improved cycling
time trial
performance
compared to

maltodextrin by

Palatinose™ Sustained 759 in 750ml )
) ] promoting fat Moderate
(Isomaltulose) energy release fluid pre-exercise o
oxidation and a
stable blood
glucose profile.
[1][13][22][23]
[24]
Established
Alternatives
) Increased
_ Loading: 20g/day
) Increased high- strength, power
Creatine ] ) ) for 5-7 days; ]
intensity exercise ) output, and lean High
Monohydrate _ Maintenance: 3-
capacity body mass.[2]
5g/day
[25][26][27][28]
Caffeine Reduced 3-6 mg/kg body Improved High
perception of weight 60 mins endurance, time
effort, increased pre-exercise trial
endurance performance,
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and high-
intensity exercise
capacity.[29][30]

[31][32][33][34]
Improved
Increased )
performance in
muscle 3.2-6.4g/day o )
) ) ) high-intensity )
Beta-Alanine carnosine, (split doses) for ) i High
] exercise lasting
buffering 4-12 weeks )
) 1-4 minutes.[35]
capacity
[36][37][38][39]
Enhanced
0.2-0.4 g/kg body  performance in
) Increased blood ) o )
Sodium ) weight 60-120 high-intensity, )
) buffering ) ) High
Bicarbonate ) mins pre- short-duration
capacity ) o
exercise activities.[8][19]
[29][40][41]
May reduce
muscle soreness
and improve
performance in
Reduced muscle )
o ) ) 6-8g 1 hour pre- some resistance
Citrulline Malate fatigue, improved ) o Moderate
exercise training
recovery
protocols.[42][43]
[44][45][46]
Evidence is

mixed.[42][46]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below to allow for

critical evaluation and replication.

Protocol 1: Palatinose™ vs. Maltodextrin in Cyclists

o Objective: To compare the effects of pre-exercise ingestion of Palatinose™ versus

maltodextrin on substrate utilization and cycling time trial performance.[1][13][22][23][24]
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Study Design: Randomized, double-blind, crossover trial.
Participants: 20 experienced male cyclists.

Intervention: Participants consumed 750 ml of a 10% carbohydrate drink containing either
Palatinose™ or an isocaloric amount of maltodextrin 45 minutes before exercise.

Exercise Protocol:
o 90-minute endurance cycling at a moderate intensity (60% VO2 max).
o Immediately followed by a time trial performance test.

Key Outcome Measures:

[¢]

Time to complete the time trial.

[¢]

Power output during the final 5 minutes of the time trial.

[e]

Blood glucose levels.

o

Fat and carbohydrate oxidation rates (measured via indirect calorimetry).

Results: Compared to maltodextrin, Palatinose™ ingestion resulted in a more stable blood
glucose profile, higher fat oxidation rates during the endurance phase, and an average one-
minute faster time trial completion.[13]

Protocol 2: Beta-Alanine Supplementation and High-
Intensity Exercise

Objective: To determine the effect of beta-alanine supplementation on muscle carnosine
concentrations and high-intensity cycling capacity.

Study Design: Placebo-controlled, double-blind study.
Participants: Recreationally active individuals.

Intervention:
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o Treatment Group: 4-6 grams of beta-alanine per day, in divided doses, for 4 weeks.

o Control Group: Placebo.

o Exercise Protocol: High-intensity cycling capacity test (e.g., time to exhaustion at 110% of
maximal power output).

o Key Outcome Measures:
o Muscle carnosine content (measured via biopsy).
o Time to exhaustion during the cycling test.
o Blood lactate concentration.

e Results: Beta-alanine supplementation significantly increased muscle carnosine content and
improved high-intensity cycling performance compared to placebo.

Mandatory Visualization
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling
pathways and experimental workflows discussed in this guide.
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Caption: Role of Frubiase Ingredients in Energy Metabolism.
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Caption: Mechanism of Action for Beta-Alanine.
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Caption: Experimental Workflow for Palatinose™ Study.

Conclusion
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The performance-enhancing claims of "Frubiase" are predicated on the established
physiological roles of its individual vitamin and mineral components, as well as the inclusion of
Palatinose™ in some formulations. These ingredients are crucial for optimal bodily function,
and deficiencies can certainly impair athletic performance. However, for well-nourished
athletes, the ergogenic benefits of supplementation with many of these micronutrients are not
well-supported by robust scientific evidence.

In contrast, alternatives such as creatine monohydrate, caffeine, beta-alanine, and sodium
bicarbonate have a substantial body of research demonstrating their efficacy in enhancing
specific aspects of athletic performance under controlled experimental conditions.

For researchers, scientists, and drug development professionals, the key takeaway is the
critical importance of evaluating products based on direct, formulation-specific clinical evidence
rather than extrapolating from the properties of individual ingredients. While "Frubiase" may
serve as a convenient way to address potential micronutrient gaps, its claims as a potent
performance enhancer are not currently substantiated by direct scientific studies. Future
research should focus on conducting randomized controlled trials on the complete "Frubiase"
formulation to validate its specific performance-enhancing effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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